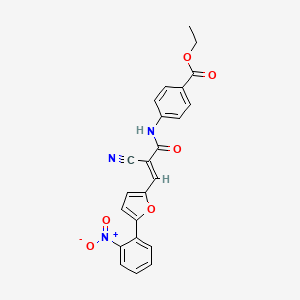
2-Methoxy-6-methylisonicotinsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Methoxy-6-methylisonicotinic acid and its derivatives can be approached through several synthetic routes, involving regiospecific transformations of picolinic and isonicotinic acids. A notable method includes the synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides, which allows for the regiospecific transformation into 2, 3, 4-trisubstituted pyridines. This method demonstrates a useful pathway for preparing 2-Methoxy-6-methylisonicotinic acid derivatives with high regioselectivity and efficiency (Epsztajn et al., 1989).
Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methylisonicotinic acid is characterized by its pyridine core, which is substituted with a methoxy group and a methyl group at specific positions. This structure confers unique electronic and steric properties, influencing its reactivity and interaction with other molecules. Molecular structure analysis, such as X-ray crystallography or NMR spectroscopy, provides insights into the compound's geometric configuration, enabling the exploration of its chemical behavior and potential applications.
Chemical Reactions and Properties
2-Methoxy-6-methylisonicotinic acid participates in various chemical reactions, reflecting its reactive nature as a substituted pyridine. It can undergo nucleophilic substitution reactions, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions, among others. These reactions expand the utility of 2-Methoxy-6-methylisonicotinic acid in synthetic chemistry, allowing for the construction of complex molecular architectures.
Physical Properties Analysis
The physical properties of 2-Methoxy-6-methylisonicotinic acid, including its melting point, boiling point, solubility, and crystal structure, are critical for its handling and application in different contexts. These properties are influenced by its molecular structure and can be tailored through chemical modifications for specific applications.
Chemical Properties Analysis
2-Methoxy-6-methylisonicotinic acid exhibits a range of chemical properties, such as acidity, basicity, and reactivity towards various reagents. Its chemical behavior is significantly influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid group, which affect its interaction with other chemical species. Understanding these properties is crucial for its application in organic synthesis and material science.
- Epsztajn, J., Bieniek, A., Płotka, M. W., & Suwald, K. (1989). Application of organolithium and related reagents in synthesis. Part 7. Synthesis and metallation of 4-methoxypicolin- and 2-methoxyisonicotin-anilides. A useful method for preparation of 2, 3, 4-trisubstituted pyridines. Tetrahedron, 45(23), 7469-7476. Link to source.
Wissenschaftliche Forschungsanwendungen
- MMINA zeigt vielversprechende Antitumoraktivität. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, insbesondere bei der Hemmung der Zellproliferation und der Induktion von Apoptose. Der Wirkmechanismus der Verbindung beinhaltet die Interferenz mit wichtigen zellulären Signalwegen, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .
- MMINA besitzt entzündungshemmende Eigenschaften. Es moduliert Immunantworten durch die Regulierung von Zytokinen und Entzündungsmediatoren. Studien deuten darauf hin, dass MMINA bei der Behandlung chronisch-entzündlicher Erkrankungen wie rheumatoider Arthritis oder entzündlicher Darmerkrankungen hilfreich sein könnte .
- Forscher haben die neuroprotektiven Wirkungen von MMINA untersucht. Es kann das neuronale Überleben verbessern, oxidativen Stress reduzieren und Neuroinflammation lindern. Diese Eigenschaften machen es relevant für potenzielle therapeutische Strategien gegen neurodegenerative Erkrankungen wie Alzheimer und Parkinson .
- MMINA zeigt antimikrobielle Eigenschaften gegen Bakterien und Pilze. Es wurde auf sein Potenzial bei der Behandlung von Infektionen untersucht, einschließlich resistenter Stämme. Sein Wirkmechanismus beinhaltet die Störung von mikrobiellen Membranen oder die Interferenz mit essentiellen zellulären Prozessen .
- MMINA kann Metallionen chelatieren, was es für die Sanierung der Umwelt relevant macht. Es könnte verwendet werden, um Schwermetalle aus kontaminiertem Wasser oder Boden zu entfernen. Seine Fähigkeit, stabile Komplexe mit Metallen zu bilden, erhöht seine Wirksamkeit in diesem Zusammenhang .
- Die chemische Struktur von MMINA ermöglicht die Funktionalisierung und Modifikation. Forscher haben seinen Einsatz als Ligand in der Übergangsmetallkatalyse untersucht. Es beteiligt sich an verschiedenen Reaktionen, einschließlich Kreuzkupplung und C-H-Aktivierung, und trägt zur synthetischen Chemie bei .
Antitumor-Eigenschaften
Entzündungshemmende Anwendungen
Neuroprotektion und neurodegenerative Erkrankungen
Antimikrobielle Aktivität
Metallchelatisierung und Umweltanwendungen
Chemische Synthese und Katalyse
Diese Anwendungen unterstreichen die Vielseitigkeit von 2-Methoxy-6-methylisonicotinsäure in verschiedenen wissenschaftlichen Bereichen. Seine einzigartigen Eigenschaften inspirieren weiterhin Forschung und Innovation und ebnen den Weg für neuartige therapeutische Ansätze und Umweltlösungen. Für detailliertere Informationen verweisen wir auf die zitierte Literatur . Wenn Sie weitere Informationen oder zusätzliche Felder benötigen, zögern Sie bitte nicht zu fragen!
Wirkmechanismus
Mode of Action
It’s possible that this compound interacts with its targets in a manner similar to other isonicotinic acid derivatives . For instance, some isonicotinic acid derivatives are known to inhibit the action of prostaglandin synthetase . .
Biochemical Pathways
Given the potential similarities to other isonicotinic acid derivatives, it’s possible that this compound could affect pathways related to inflammation and pain, as these are common targets of nonsteroidal anti-inflammatory drugs (NSAIDs) . .
Result of Action
Given the potential similarities to other isonicotinic acid derivatives, it’s possible that this compound could have anti-inflammatory and analgesic effects . .
Eigenschaften
IUPAC Name |
2-methoxy-6-methylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYXMXIKGJJYDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)


![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)



![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)



![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)